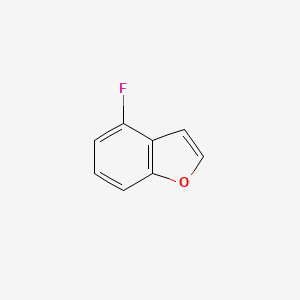

4-Fluorobenzofuran

Descripción

Historical Context and Early Syntheses of the Benzofuran (B130515) Scaffold

The history of benzofuran chemistry dates back to 1870 when Perkin first synthesized the benzofuran ring. acs.orgjocpr.com This initial discovery paved the way for extensive research into the synthesis and properties of benzofuran derivatives. acs.orgresearchgate.net Early synthetic methods often involved the reaction of salicylaldehyde (B1680747) with compounds like ethylchloroacetate or ethylbromoacetate, or with α-haloketones. nih.gov Another traditional approach included the treatment of hydroxy-substituted or halogen-substituted acetophenones with ketones. nih.gov

Over the years, a variety of synthetic strategies have been developed to construct the benzofuran nucleus. acs.orgnumberanalytics.comnih.gov These methods include intramolecular cyclizations, coupling reactions, and pericyclic reactions. numberanalytics.com For instance, the cyclization of ortho-alkynylphenols is a common strategy. numberanalytics.com Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with iodophenols followed by intramolecular cyclization, have also proven to be efficient for synthesizing benzofuran derivatives. acs.orgnih.gov The McMurry reaction, which involves the reductive deoxygenation of carbonyl compounds using low-valent titanium, has also been employed. jocpr.com

Prevalence of Benzofuran Derivatives in Natural Products and Synthetic Compounds

Benzofuran derivatives are abundantly found in the plant kingdom, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. mdpi.comnih.gov They are also present in marine organisms and are metabolites of bacteria and fungi. rsc.org Well-known natural products containing the benzofuran moiety include ailanthoidol, isolated from Zanthoxylum ailanthoides, and various lignans (B1203133) and neolignans that exhibit a range of biological activities. medcraveonline.comnih.gov Other notable natural benzofurans include amiodarone (B1667116) and bufuralol. medcraveonline.comnih.gov

The versatility of the benzofuran scaffold has also made it a popular framework for the synthesis of a vast number of compounds with significant pharmacological applications. medcraveonline.comnih.govrsc.org Many clinically approved drugs are synthetic or naturally derived benzofuran derivatives. nih.govcuestionesdefisioterapia.com The structural modifications of the benzofuran core have led to the development of compounds with enhanced therapeutic properties. mdpi.com

Broad Spectrum Biological and Pharmacological Relevance of Benzofuran Core Structures

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities its derivatives exhibit. taylorandfrancis.comrsc.org These activities include anti-inflammatory, analgesic, antioxidant, and immunosuppressive properties, among others. medcraveonline.comnih.gov The diverse pharmacological profile of benzofuran derivatives has driven extensive research into their potential as therapeutic agents for a variety of diseases. medcraveonline.comnih.govnih.gov

Anticancer and Antitumor Activities

Benzofuran derivatives have demonstrated significant potential as anticancer and antitumor agents. nih.govrsc.orgmdpi.com Their mechanisms of action are diverse and can include the inhibition of key enzymes and pathways involved in cancer progression. taylorandfrancis.comresearchgate.nettandfonline.com For instance, some benzofuran-based compounds have been shown to inhibit tubulin polymerization, a critical process in cell division. taylorandfrancis.comtandfonline.com Others act as inhibitors of protein kinases such as mTOR, VEGFR-2, and cyclin-dependent kinase 2 (CDK2), which are crucial for cancer cell growth and survival. taylorandfrancis.comresearchgate.nettandfonline.comnih.gov

The introduction of certain substituents, such as halogens like bromine, chlorine, or fluorine, into the benzofuran ring has been found to significantly enhance anticancer activity. nih.gov Hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcone (B49325), triazole, or imidazole (B134444), have also emerged as potent cytotoxic agents. nih.govnih.gov For example, a series of benzofuran-based chalcone derivatives displayed potent anticancer activity against various cancer cell lines, including HeLa and A549 cells. nih.gov Some benzofuran derivatives have also been developed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, which is implicated in the progression of certain malignant cancers. mdpi.comnih.gov

Antimicrobial Agents (Antibacterial, Antifungal, Antitubercular, Antiprotozoal)

The benzofuran scaffold is a key component in a variety of compounds with broad-spectrum antimicrobial activity. medcraveonline.comnih.govrsc.org Derivatives have been developed that are effective against Gram-positive and Gram-negative bacteria, fungi, mycobacteria, and protozoa. nih.govrsc.org The development of new antimicrobial agents is crucial due to the rise of drug-resistant pathogens. nih.gov

In the realm of antibacterial agents, benzofuran derivatives have shown promise. cuestionesdefisioterapia.comnih.gov For instance, certain 2-salicyloylbenzofuran derivatives have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The presence of bromine atoms on the benzofuran moiety and a carboxylic acid group on the salicyloyl substituent were found to be important for antibacterial activity. mdpi.com

As antifungal agents, benzofuran derivatives have also been successful. medcraveonline.comnih.gov Griseofulvin, a well-known antifungal drug, contains a benzofuran core. medcraveonline.com Some synthetic benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity, comparable or superior to existing drugs like 5-fluorocytosine. nih.gov

Furthermore, benzofuran derivatives have been investigated for their antitubercular and antiprotozoal activities. nih.govrsc.org For example, a series of substituted benzofurans were designed as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. nih.gov

Antiviral Potentials, Including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV)

Benzofuran derivatives have been identified as having potential antiviral activity, including against significant human pathogens like the Hepatitis C Virus (HCV) and the Human Immunodeficiency Virus (HIV). medcraveonline.commdpi.com The 2-substituted benzofurans, in particular, have garnered interest for their anti-HIV properties. medcraveonline.com The structural versatility of the benzofuran scaffold allows for modifications that can target specific viral proteins or replication processes. mdpi.com

Neuroprotective and Neurological Disorder Applications (e.g., Anti-Alzheimer's Disease, Serotonin (B10506) Receptor Ligands)

The benzofuran scaffold has emerged as a promising framework for the development of agents targeting neurological disorders. ontosight.aifrontiersin.org Benzofuran derivatives have shown potential as neuroprotective agents, with some compounds exhibiting inhibitory effects on β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. frontiersin.orgbiomolther.orgdoi.org For instance, a series of benzofuran piperidine (B6355638) derivatives were found to be effective Aβ antiaggregants. doi.org

Furthermore, certain benzofuran derivatives have been investigated for their ability to protect neurons from excitotoxicity and oxidative stress. biomolther.org Moracin O and P, two benzofuran-type stilbenes, demonstrated significant neuroprotective activity against glutamate-induced cell death. mdpi.com

Benzofuran derivatives also serve as ligands for serotonin receptors, which are important targets for treating various psychiatric disorders. ontosight.ainih.govnih.gov For example, vilazodone, a drug used to treat depression, contains a benzofuran ring and acts as a potent 5-HT1A receptor ligand. nih.gov The conformational rigidity of the benzofuran moiety has been exploited to design high-affinity ligands for the serotonin 5-HT(2A) receptor. nih.gov

Anti-inflammatory and Immunomodulatory Properties

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. rsc.orgbiogecko.co.nz Numerous studies have highlighted their ability to modulate the body's inflammatory response, a key factor in a multitude of diseases. rsc.orgmdpi.comresearchgate.net

Certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comdovepress.com For instance, a study on natural benzofuran derivatives, including 2-arylbenzo[b]furan, egonol, XH-14, and ailanthoidol, found that they significantly inhibited NO production in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cell death. dovepress.com Ailanthoidol was particularly potent in this regard. dovepress.com

Furthermore, research has explored the synthesis of novel benzofuran hybrids with heterocyclic moieties like piperazine, tetrazole, and imidazole, which are known to possess anti-inflammatory properties. mdpi.com One such study found that a piperazine/benzofuran hybrid, compound 5d , exhibited an excellent inhibitory effect on NO generation and low cytotoxicity. mdpi.com This compound was also found to down-regulate the secretion of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory mechanism of this compound is believed to be related to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

Two new benzofuran derivatives isolated from Chaetomium elatum were also found to mitigate the inflammatory response in LPS-stimulated macrophages by suppressing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. tandfonline.com The immunomodulatory effects of benzofuran derivatives are also noteworthy. biogecko.co.nznih.gov Some derivatives have been identified as potent and selective ligands for cannabinoid receptor 2 (CB2), which plays a role in regulating the immune system. nih.gov One compound, in particular, was found to be a potent CB2 inverse agonist with promising immunomodulatory properties, suggesting its potential for developing drugs that target the endocannabinoid system. nih.gov Another derivative demonstrated the ability to switch microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype, highlighting its potential in treating neuroinflammatory conditions like Alzheimer's disease. nih.gov

Cardiovascular Applications (e.g., Antiarrhythmic, Vasodilating)

The benzofuran scaffold is a key component in several clinically significant drugs used for cardiovascular conditions. medcraveonline.com Derivatives of this heterocyclic compound have been developed as effective antiarrhythmic and vasodilating agents. medcraveonline.comnih.gov

Amiodarone, a well-known benzofuran derivative, is a highly effective antiarrhythmic agent used to treat both ventricular and supraventricular arrhythmias. medcraveonline.commedcraveonline.com Dronedarone is another benzofuran-based drug primarily used for managing cardiac arrhythmias. medcraveonline.commedcraveonline.com These drugs work by inhibiting the fast rhythm of the heart. acs.org

In addition to their antiarrhythmic properties, certain benzofuran derivatives exhibit vasodilating effects. medcraveonline.comresearchcommons.org Benziodarone (B1666584) and Cloridarol are examples of benzofuran-based vasodilators. medcraveonline.com Some researchers have focused on designing effective benzofuran-based vasodilators for treating various cardiovascular conditions. nih.gov The ability of these compounds to relax blood vessels suggests their potential application in managing hypertension. researchcommons.orgresearchgate.net

Antidiabetic and Antihyperlipidemic Effects

Benzofuran derivatives have emerged as promising candidates for the development of new antidiabetic and antihyperlipidemic agents. acs.orgresearchgate.net Research has shown that certain derivatives can effectively lower blood glucose levels and improve lipid profiles. tandfonline.comacs.org

The antidiabetic potential of benzofuran derivatives is linked to their ability to inhibit enzymes such as α-amylase, which is involved in carbohydrate digestion. tandfonline.com For example, a study on the hydromethanolic extract of Dorstenia barnimiana, a plant containing benzofuran derivatives, demonstrated significant α-amylase inhibition activity. tandfonline.com The extract also showed an antihyperglycemic effect in an oral glucose tolerance test and reduced fasting blood glucose levels in diabetic mice. tandfonline.com

In addition to their glucose-lowering effects, many benzofuran derivatives exhibit antihyperlipidemic properties. researchgate.netresearchgate.net Dyslipidemia, characterized by elevated levels of total cholesterol (TC), triglycerides (TGs), and low-density lipoprotein cholesterol (LDL-C), and reduced levels of high-density lipoprotein cholesterol (HDL-C), is a common complication of diabetes. tandfonline.com Studies have shown that some benzofuran derivatives can significantly reduce serum levels of TC, TGs, and LDL-C, while increasing HDL-C levels. tandfonline.comresearchgate.net For instance, two novel benzofuran-2-carboxamide (B1298429) derivatives, compound 4 and compound 5 , were found to significantly reduce elevated plasma TG and TC levels and increase HDL-C levels in hyperlipidemic rats, suggesting their potential in treating hyperlipidemia and atherosclerosis. researchgate.net

Antioxidant Activity

Benzofuran derivatives have been widely recognized for their antioxidant properties, which play a crucial role in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. medcraveonline.comrsc.org The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. tandfonline.comnih.gov

The antioxidant activity of benzofuran derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric ion reducing potential test. tandfonline.comnih.gov Several studies have reported that benzofuran derivatives exhibit significant free radical scavenging activity. rsc.orgtandfonline.comnih.gov For example, a series of 1,3-benzofuran derivatives showed antioxidant activities with EC50 values ranging from 8.27 to 10.59 mM. rsc.org Another study found that a series of substituted benzofuran derivatives, particularly compounds 6a, 6b, 6d, 6h, 6o, 6p, and 6r , displayed very good antioxidant activity in the DPPH assay. nih.gov

The structure of the benzofuran ring and the nature of its substituents significantly influence the antioxidant activity. nih.govekb.eg It has been reported that the transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov Furthermore, the presence of hydroxyl and electron-donating groups can enhance the antioxidant potential of these compounds. ekb.eg

Antiparasitic Activities

Benzofuran derivatives have demonstrated significant potential as antiparasitic agents, exhibiting activity against a range of parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). acs.orgnih.gov

Several studies have focused on the synthesis and evaluation of novel benzofuran derivatives as inhibitors of parasitic growth. nih.govcnrs.fr In one study, a library of 39 new polysubstituted benzofuran derivatives was synthesized and tested against P. falciparum and T. brucei. nih.gov Some of these compounds showed good inhibitory activity against the proliferation of T. brucei. nih.gov

The mechanism of action of these antiparasitic benzofuran derivatives is an area of active research. Some compounds are believed to work by inhibiting essential parasitic enzymes. cnrs.fr For example, protein farnesyltransferase (FTase) has been identified as a potential target for antiparasitic drugs, and research has been conducted to develop benzofuran-based FTase inhibitors. cnrs.fr The introduction of an N-benzylimidazole moiety onto the benzofuran scaffold has been shown to significantly increase the inhibition of parasite proliferation into the submicromolar range. cnrs.fr

Emerging Applications in Materials Science and Industrial Chemistry

Beyond their well-established pharmacological applications, benzofuran derivatives are gaining increasing attention for their use in materials science and industrial chemistry. acs.orgresearchgate.net Their unique structural and photophysical properties make them valuable components in the development of advanced materials. researchgate.net

Polymer and Dye Industries

In the polymer industry, benzofuran derivatives are utilized in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. acs.orgresearchgate.net The rigid structure and high glass-transition temperature of polybenzofuran make it a suitable material for transparent thermoplastics. acs.org The cationic polymerization of benzofuran, a prochiral monomer, can lead to the formation of optically active polymers. acs.org

The benzofuran scaffold is also a key component in the synthesis of various dyes, including industrial dyes and dye-sensitized solar cells. acs.orgresearchgate.net Benzofuran-based dyes have been investigated for their second-order nonlinear optical properties and have been used as efficient photosensitizers in dye-sensitized solar cells. researchgate.net Furthermore, benzofuran derivatives are employed as optical whiteners or disperse dyes, which are known for their high fastness properties. researchgate.net They are also used as brightening agents in textiles, paper, and other materials. medcraveonline.comresearchgate.net

Molecular Electronic and Functional Polymers

Benzofuran derivatives are recognized for their potential applications in the development of molecular electronics and functional polymers. rsc.org The inherent electronic properties of the benzofuran ring system, characterized by its π-conjugated structure, make it a suitable component for creating organic materials with specific electronic functions. rsc.org Thiophene and furan-fused π-conjugated molecules, including benzofuran derivatives, are considered highly promising materials in organic electronics due to their stability, high planarity, strong intermolecular π–π interactions, and excellent carrier transport properties. mdpi.com

Research has explored the incorporation of benzofuran structures into various polymers, such as polyamides, polyarylates, and polyesters. researchgate.net These materials are investigated for their potential use in devices like organic field-effect transistors (OFETs). acs.org For example, benzothieno[3,2-b]benzofuran (BTBF), a related derivative, has been identified as a promising candidate material for organic electronics. mdpi.comnih.gov The modification of the benzofuran core can alter the electron density and, consequently, the physical and chemical properties of the resulting polymers. acs.org This tunability allows for the design of functional polymers with tailored electronic characteristics for advanced applications. rsc.org

Organic Light-Emitting Diodes (OLEDs) Host Materials

In the field of organic electronics, benzofuran derivatives have emerged as important structural elements for materials used in Organic Light-Emitting Diodes (OLEDs). rsc.org Specifically, they are utilized in the creation of host materials for the emissive layer of phosphorescent OLEDs (PhOLEDs). mdpi.com A host material must have a high triplet energy level to effectively confine the triplet excitons of the phosphorescent dopant (emitter), preventing energy loss and ensuring high efficiency. mdpi.com

The rigid and planar structure of the benzofuran core contributes to good thermal stability and morphological stability in thin films, which are crucial properties for durable OLED devices. rsc.org Various complex heterocyclic systems incorporating benzofuran have been synthesized and evaluated as host materials. For instance, benzofuran-fused phosphole and benzofurocarbazole derivatives have been developed and studied for their electroluminescence properties. rsc.orggoogle.es The goal of molecular design in this area is to create bipolar host materials, which possess balanced hole and electron transport capabilities, leading to a wide recombination zone within the emissive layer and thus higher device efficiency and longer operational lifetimes. mdpi.com The versatility of the benzofuran scaffold allows for chemical modifications to fine-tune the frontier orbital energy levels (HOMO/LUMO) to match those of the emitters and adjacent layers in the OLED stack, thereby optimizing device performance. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUXZSQNFHYMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623554 | |

| Record name | 4-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-58-0 | |

| Record name | 4-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobenzofuran and Its Derivatives

Strategies for Fluorine Atom Incorporation within the Benzofuran (B130515) Nucleus

The incorporation of fluorine into the benzofuran core requires specialized synthetic techniques due to the high reactivity of many fluorinating agents and the need for regiochemical control. The two primary strategies employed are direct fluorination, where a C-H bond on the benzofuran ring is converted to a C-F bond, and cyclization of fluorinated precursors, where the fluorine atom is already present on a starting material that is then used to construct the benzofuran ring system.

Direct fluorination involves the introduction of a fluorine atom onto an existing benzofuran or substituted benzofuran molecule. This can be achieved through either electrophilic or nucleophilic substitution pathways, each utilizing different types of fluorinating agents and reaction mechanisms.

Electrophilic fluorination is a common method for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic rings. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are frequently used as they are generally more stable, safer, and easier to handle than other electrophilic fluorine sources like elemental fluorine. nih.govnih.gov

N-fluorobenzenesulfonimide (NFSI) is one of the most widely used N-F reagents for electrophilic fluorination. nih.govsemanticscholar.org It is a stable, crystalline solid that serves as an efficient source of electrophilic fluorine ("F+"). nih.gov The reaction typically proceeds by the attack of the electron-rich benzofuran ring on the electrophilic fluorine atom of NFSI. The regioselectivity of the fluorination is directed by the electronic properties of the benzofuran nucleus and any existing substituents. For instance, palladium-catalyzed C-H bond fluorination often employs NFSI as the fluorine source. nih.gov While specific examples for 4-fluorobenzofuran are not always detailed, the general methodology is applicable to a wide range of substrates. Catalytic enantioselective fluorinations of related carbonyl compounds, such as β-ketoesters, have been successfully achieved using NFSI in the presence of chiral catalysts. juniperpublishers.com

Table 1: Examples of Electrophilic Fluorination Reactions

| Substrate Type | Fluorinating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Grignard Reagents | N-fluoro-o-benzenedisulfonimide (NFOBS) | SN2 mechanism proposed | Fluorobenzene | wikipedia.org |

| (Hetero)aromatic C–H bonds | N-fluorobenzenesulfonimide (NFSI) | Palladium or other catalysts | Fluoro(hetero)arenes | nih.gov |

Nucleophilic fluorination provides an alternative route, particularly for positions on the aromatic ring that are not amenable to electrophilic attack. The Balz-Schiemann reaction is the classic method for introducing a fluorine atom into an aromatic ring via a nucleophilic pathway. wikipedia.org The process involves the conversion of a primary aromatic amine to a diazonium salt, typically a tetrafluoroborate (B81430), which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). wikipedia.orgorganic-chemistry.org

To synthesize this compound using this method, one would start with 4-aminobenzofuran. The amine is first diazotized using nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form the relatively stable 4-benzofurandiazonium tetrafluoroborate intermediate. Gentle heating of this isolated salt then causes the loss of nitrogen gas and boron trifluoride, resulting in the formation of this compound. wikipedia.org

Recent advancements have aimed to improve the classic Balz-Schiemann reaction by avoiding the isolation of potentially explosive diazonium salts and using milder conditions. nih.gov For example, conducting the fluorodediazoniation in ionic liquids or using organotrifluoroborates as fluoride sources can offer higher yields and operational simplicity. nih.govresearchgate.net

Table 2: Key Steps of the Balz-Schiemann Reaction

| Step | Reactants | Intermediate/Product | Description | Reference |

|---|---|---|---|---|

| 1. Diazotization | Primary aromatic amine (e.g., 4-aminobenzofuran), NaNO₂, HBF₄ | Diazonium tetrafluoroborate salt | Formation of the diazonium salt intermediate. | wikipedia.org |

This bottom-up strategy involves synthesizing the benzofuran ring from precursors that already contain one or more fluorine atoms at the desired positions. This approach can offer excellent regiochemical control, as the position of the fluorine atom is determined by the structure of the starting material.

One effective method for forming the furan (B31954) ring is through an intramolecular cyclization where an oxygen nucleophile displaces a fluorine atom from an activated aromatic ring. This is a type of nucleophilic aromatic substitution (SNAr) reaction. For this to occur, the fluorine atom must be activated by electron-withdrawing groups positioned ortho or para to it.

A tandem SNAr-cyclocondensation strategy has been used to prepare polyfluorinated benzofuran derivatives. nih.gov In this approach, a polyfluorinated aromatic precursor, such as 4-substituted tetrafluorobenzonitrile, reacts with an α-hydroxy carbonyl compound. nih.govresearchgate.net The reaction proceeds via an initial intermolecular SNAr where the hydroxyl group of the α-hydroxy carbonyl compound displaces a fluorine atom. This is followed by an intramolecular cyclization of the resulting intermediate to form the benzofuran ring. nih.gov This strategy allows for the rapid construction of complex fluorinated heterocyclic scaffolds.

Modern synthetic chemistry has introduced advanced methods such as photocatalysis for the construction of fluorinated heterocycles. A notable example is the synthesis of 2-fluorobenzofurans from α-CF₃-ortho-hydroxystyrenes. nih.govacs.org This process involves a visible-light-induced defluorinative cross-coupling reaction. acs.org

The reaction is initiated by an alkyl radical that triggers a dual C-F bond cleavage of the trifluoromethyl group on the starting styrene derivative. nih.gov This leads to the formation of a gem-difluoroalkene intermediate. This intermediate then undergoes a 5-endo-trig cyclization of the SNV (nucleophilic vinylic substitution) type, where the ortho-hydroxy group attacks the vinylic carbon, displacing a fluoride ion to form the 2-fluorobenzofuran ring. acs.orgacs.org Although this specific method yields 2-fluorobenzofurans, it highlights the innovative strategies being developed for selective C-F bond functionalization and cyclization to create fluorinated benzofuran derivatives. nih.gov

Table 3: Summary of Cyclization Strategies for Fluorinated Benzofurans

| Strategy | Precursor Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular SNAr | Polyfluorinated aromatic with ortho-nucleophile | Intramolecular displacement of F by O | Polyfluorinated benzofuran | nih.gov |

Construction of Fluorinated Benzofuran Rings via Cyclization of Fluorine-Containing Precursors

One-Pot Reactions of 2-Fluorobenzonitriles with Alcohols

A notable one-pot, transition-metal-free process allows for the synthesis of benzofuran-3-amine derivatives from 2-fluorobenzonitriles and substituted alcohols. mdpi.com This methodology provides an efficient and convergent approach to constructing the benzofuran scaffold under mild, room temperature conditions. The reaction proceeds to generate regioselective five-membered heterocycles in good to excellent yields. mdpi.com

The process involves the reaction of a 2-fluorobenzonitrile with a primary alcohol bearing a ketone or ester group in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (DMSO). mdpi.com This system has proven effective for a range of primary alcohols, leading to the formation of various bicyclic products with high yields. mdpi.com

Table 1: Synthesis of Benzofuran-3-amine Derivatives from 2-Fluorobenzonitriles and Alcohols

| 2-Fluorobenzonitrile Substrate | Alcohol Substrate | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluorobenzonitrile | Methyl 2-(hydroxymethyl)benzoate | Cs₂CO₃ / DMSO | Benzofuran-3-amine derivative | High | mdpi.com |

| 2-Fluorobenzonitrile | 2-(Hydroxymethyl)cyclohexan-1-one | Cs₂CO₃ / DMSO | Benzofuran-3-amine derivative | High | mdpi.com |

While the prompt mentions the Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution, specific literature detailing its application for the direct one-pot synthesis of this compound from 2-fluorobenzonitriles and simple alcohols was not prominently featured in the surveyed research. However, related visible light-mediated radical Smiles rearrangements have been developed for introducing difluoroethanol motifs into aryl systems, showcasing the ongoing utility of rearrangement strategies in organofluorine chemistry. nih.gov

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its further functionalization is crucial for developing novel compounds with tailored properties. Key strategies include carbon-carbon bond formation to introduce aryl groups and the direct introduction of various functional groups containing oxygen or nitrogen. These modifications are essential for creating libraries of compounds for applications in medicinal chemistry and materials science. mdpi.comrsc.org Advanced catalytic methods, particularly those involving transition metals, have enabled the selective activation and modification of specific bonds within the molecule, including the traditionally inert carbon-fluorine bond.

Suzuki Cross-Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid) and an organohalide. This reaction is catalyzed by a palladium complex and is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of a this compound scaffold that also contains other halogen substituents (e.g., bromine or iodine), the Suzuki reaction can be employed to selectively introduce aryl groups at the more reactive C-Br or C-I positions.

Nickel-Catalyzed Cross-Coupling via Aromatic C-F Bond Activation

The activation of aromatic carbon-fluorine (C-F) bonds, which are known for their high bond dissociation energy, presents a significant challenge in synthetic chemistry. However, efficient nickel-catalyzed coupling reactions of fluorobenzofurans with arylboronic acids have been developed to address this. This method allows for the synthesis of a variety of 2-arylbenzofurans through the direct activation of a C-F bond. chemrxiv.org

The reaction is proposed to proceed via the formation of a nickelacyclopropane intermediate from the interaction of the fluorobenzofuran with a zero-valent nickel species. Subsequent β-fluorine elimination from this intermediate facilitates the C-F bond activation, leading to the cross-coupled product. This process can be carried out under mild, ambient temperature conditions. chemrxiv.org

Table 2: Nickel-Catalyzed Defluorinative Arylation of 2-Fluorobenzofurans

| Fluorobenzofuran Substrate | Arylboronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 2-Phenylbenzofuran | 96% | chemrxiv.org |

| 2-Fluoro-5-methylbenzofuran | 4-Methylphenylboronic acid | Ni(cod)₂ / PCy₃ | 5-Methyl-2-(p-tolyl)benzofuran | 98% | chemrxiv.org |

| 5-Chloro-2-fluorobenzofuran | 4-Methoxyphenylboronic acid | Ni(cod)₂ / PCy₃ | 5-Chloro-2-(4-methoxyphenyl)benzofuran | 85% | chemrxiv.org |

Ni(cod)₂ = Bis(1,5-cyclooctadiene)nickel(0); PCy₃ = Tricyclohexylphosphine

Orthogonal Coupling Strategies Exploiting C-F and C-Br Reactivity Differentials

The differing reactivity of carbon-halogen bonds allows for powerful orthogonal coupling strategies. Specifically, the C-Br bond can be selectively activated by a palladium catalyst while leaving a C-F bond on the same molecule intact. This differential reactivity enables sequential cross-coupling reactions. chemrxiv.org

For instance, a 5-bromo-2-fluorobenzofuran can first undergo a palladium-catalyzed Suzuki coupling with an arylboronic acid. In this step, only the C-Br bond reacts, yielding a 2-fluoro-5-arylbenzofuran. Subsequently, the remaining C-F bond can be subjected to a nickel-catalyzed defluorinative arylation with a different arylboronic acid. This two-step, one-pot approach facilitates the synthesis of 2,5-diarylbenzofurans with distinct aryl substituents at each position, providing an elegant method for constructing complex molecules. chemrxiv.org

Introduction of Carboxyl, Carbonyl, and Amine Functionalities

Introducing heteroatom-containing functional groups is a key derivatization strategy for modifying the physicochemical properties of the this compound scaffold.

Carbonyl Functionalities: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. jk-sci.com Benzofuran typically undergoes formylation at the 2-position under these conditions, which involve a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.org Friedel-Crafts acylation provides another route to carbonyl derivatives, allowing for the introduction of acyl groups (-COR) onto the benzofuran ring system using an acyl chloride or anhydride with a Lewis acid catalyst. researchgate.netyoutube.com Additionally, specific methods have been developed for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans via the rearrangement of 2-hydroxychalcone precursors. nih.gov

Carboxyl Functionalities: Benzofuran-2-carboxylic acid and its derivatives are important synthetic intermediates. chemrxiv.orgresearchgate.net These are often prepared through synthetic routes that construct the benzofuran ring from precursors already containing the carboxyl or an ester moiety. For example, the reaction of a substituted salicylaldehyde (B1680747) with ethyl chloroacetate can yield an ethyl benzofuran-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Amine Functionalities: The 3-aminobenzofuran scaffold is a significant subclass of benzofuran derivatives. nih.gov As mentioned previously, a direct one-pot synthesis from 2-fluorobenzonitriles and functionalized alcohols provides an efficient route to benzofuran-3-amines. mdpi.com Other strategies involve the use of ortho-hydroxy α-aminosulfones as substrates in cascade cyclization reactions to produce 3-aminobenzofuran derivatives. nih.gov

Formation of Hybrid Scaffolds (e.g., Benzofuran-Piperazine, Benzofuran-Imidazole)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy in drug design. Benzofuran is a common scaffold used for this purpose. nih.govscienceopen.com

Benzofuran-Piperazine Hybrids: A number of benzofuran-piperazine hybrid compounds have been designed and synthesized, often evaluated for their potential as anticancer agents. nih.govsemanticscholar.org A common synthetic route involves a nucleophilic substitution reaction. For example, a hydroxybenzofuran can be alkylated with a dihaloalkane (e.g., 1,3-dibromopropane) to install an electrophilic alkyl chain. This intermediate can then react with various N-aryl piperazines to yield the final hybrid molecule. nih.gov

Benzofuran-Imidazole Hybrids: Similarly, hybrid molecules incorporating both benzofuran and imidazole (B134444) moieties have been synthesized and investigated for their biological activities. rsc.orgresearchgate.net The synthesis can involve linking a pre-formed benzofuran unit to an imidazole ring through a suitable spacer. These hybrid compounds, including those forming benzimidazolium salts, are explored for their potential to modulate cytotoxic activity against various cancer cell lines. rsc.org

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nmims.edu For 4-fluorobenzofuran, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. sydney.edu.au In a substituted this compound, the carbon atoms of the benzene (B151609) ring show characteristic splittings due to coupling with the adjacent fluorine atom (JCF). For instance, in a 2-aryl-4-fluorobenzofuran derivative, the carbon directly bonded to fluorine (C4) exhibits a large coupling constant (d, JCF = 246 Hz), while other carbons in the ring show smaller couplings. rsc.org The chemical shifts of the carbons are recorded relative to a standard, typically tetramethylsilane (B1202638) (TMS) or the solvent signal. sigmaaldrich.comwashington.edu

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. lcms.czresearchgate.net The chemical shift of the fluorine atom in this compound derivatives provides valuable information about its electronic environment. researchgate.net For example, in a study of a 2-aryl-4-fluorobenzofuran, the ¹⁹F NMR spectrum in CDCl₃ showed a signal at δ 46.2, which appeared as a triplet of triplets (tt) due to coupling with neighboring protons. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.74 | d, J = 8.5 | Aromatic H |

| ¹H | 7.10–7.14 | m | Aromatic H |

| ¹³C | 162.2 | d, JCF = 246 | C-F |

| ¹³C | 128.9 | d, JCF = 8 | Aromatic C |

| ¹⁹F | 46.2 | tt, JFH = 9, 5 | F |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orglehigh.edu

In the context of this compound, electron ionization (EI) is a common method used to generate a molecular ion (M⁺). ulethbridge.ca The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound. For instance, high-resolution mass spectrometry (HRMS) can determine the molecular formula of a molecule with high accuracy. The HRMS (EI) data for a 2-aryl-4-fluorobenzofuran derivative showed a calculated m/z for C₂₂H₁₇FO of 316.1263, with a found value of 316.1260, confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. gbiosciences.com The cleavage of the molecular ion into smaller, charged fragments can reveal information about the stability of different parts of the molecule and the nature of the substituents. miamioh.edu For example, the fragmentation of benzofuran (B130515) derivatives can involve the loss of CO, CHO, or other small neutral molecules, leading to characteristic peaks in the mass spectrum. nist.govresearchgate.net The presence of a fluorine atom will also influence the fragmentation pathways.

| Ion Formula | Calculated m/z | Found m/z |

|---|---|---|

| [C₂₂H₁₇FO]⁺ | 316.1263 | 316.1260 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. lehigh.eduutdallas.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. acenet.edu

The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. libretexts.orgmaricopa.edulibretexts.org Key absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching of the aromatic and furan (B31954) rings, which appear in the 1600-1450 cm⁻¹ region. pg.edu.pl

C-O-C stretching of the furan ether linkage, usually found in the 1250-1000 cm⁻¹ range.

C-F stretching , which gives rise to a strong absorption in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to each molecule, providing a molecular fingerprint. specac.com For a substituted 2-aryl-4-fluorobenzofuran, characteristic IR peaks (neat) were observed at 1514, 1464, 1225, 1161, 1018, and 798 cm⁻¹. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 2983, 2918 | C-H stretch |

| 1514, 1464 | C=C stretch (aromatic) |

| 1225 | C-O stretch (ether) |

| 1161 | C-F stretch |

Computational Chemistry and Theoretical Studies of 4 Fluorobenzofuran

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding the potential interactions of 4-Fluorobenzofuran with biological targets. These computational techniques predict how a small molecule like this compound might bind to a protein's active site and the stability of that interaction over time.

Prediction of Binding Affinities and Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of this compound, into the binding site of a target protein. The process generates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

For instance, docking studies on various benzofuran (B130515) derivatives have been performed to evaluate their potential as inhibitors for specific enzymes. While specific data for this compound is not detailed in the provided results, the general methodology involves preparing the 3D structure of the ligand and the protein and then using software like AutoDock or Glide to predict the binding mode and energy. acs.org The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues in the binding pocket. acs.org

Ligand-Target Complex Stability Analysis (e.g., MM-PBSA/MM-GBSA)

Following molecular docking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to calculate the binding free energy of a ligand-protein complex. nih.govbohrium.com These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

The process involves running a molecular dynamics (MD) simulation of the ligand-protein complex to sample a range of conformations. ambermd.org From the resulting trajectory, snapshots are taken to calculate the average binding free energy. The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the free protein and ligand. ambermd.org This energy is composed of molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the entropic contribution (TΔS). ambermd.org

The solvation free energy is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov Studies have shown that both MM/PBSA and MM/GBSA can achieve good correlations with experimental binding affinities, although the accuracy can be system-dependent. rsc.org

Quantitative Structure-Activity Relationships (QSAR) and Computer-Aided Drug Design (CADD)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are a cornerstone of computer-aided drug design (CADD), which uses computational methods to accelerate the discovery and development of new drugs. mdpi.compharmdguru.com

In a typical QSAR study, a set of compounds with known activities is used to build a model. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov Statistical methods are then employed to find a correlation between these descriptors and the biological activity. spu.edu.sy

For a compound like this compound, a QSAR model could be developed to predict its activity against a particular biological target based on descriptors such as its hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters. While specific QSAR studies on this compound were not found, the general approach is widely applied to series of related compounds to guide the synthesis of more potent analogues. nih.govresearchgate.net CADD encompasses a broader range of tools beyond QSAR, including virtual screening, pharmacophore modeling, and the ADMET predictions discussed below. ijarbs.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating various molecular properties. escholarship.org For this compound, DFT calculations can provide insights into its geometry, electronic distribution, and chemical reactivity.

DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack. While specific DFT results for this compound are not provided, these calculations are fundamental to understanding its intrinsic chemical properties. researcher.life

Analysis of Linear and Nonlinear Optical Properties (e.g., Two-Photon Absorption)

The study of linear and nonlinear optical (NLO) properties of organic molecules is a field of significant interest due to their potential applications in photonics and optoelectronics. rsc.orgrsc.org NLO phenomena, such as two-photon absorption (TPA), occur at high light intensities and involve the simultaneous absorption of two photons. rsc.orgresearchgate.net

Computational methods, often based on DFT, can be used to predict the NLO properties of molecules. nih.gov These calculations can determine the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. scirp.org

The TPA cross-section (σ₂) is a key parameter that quantifies the efficiency of two-photon absorption. rsc.org While no specific TPA data for this compound was found, research on related structures often involves designing molecules with donor-π-acceptor (D-π-A) motifs to enhance their NLO properties. sioc-journal.cn The fluorine atom in this compound, being an electron-withdrawing group, could influence the electronic distribution within the benzofuran system and thus its NLO response. Experimental techniques like the Z-scan method are used to measure these properties, which can then be compared with theoretical predictions. scirp.org

Theoretical Studies on Reaction Mechanisms (e.g., Smiles Rearrangement, Regioselectivity)

Computational chemistry and theoretical studies have become indispensable tools for elucidating the complex reaction mechanisms involving this compound and related structures. wuxiapptec.comacs.org By employing methods like Density Functional Theory (DFT), researchers can map potential energy surfaces, calculate activation energies, and rationalize experimental observations such as regioselectivity. nih.govresearchgate.net These theoretical investigations provide a molecular-level understanding of reaction pathways that are often difficult to probe through experimental means alone. researchgate.net

Regioselectivity in Benzofuran Synthesis and Functionalization

One of the key areas where theoretical studies have provided significant insights is in predicting and explaining the regioselectivity of reactions. For instance, in the acid-catalyzed cyclization of aryl ethers to form the benzofuran scaffold, quantum mechanics (QM) analysis is used to predict the outcomes. wuxiapptec.com

A study on the polyphosphoric acid (PPA) catalyzed cyclization of an acetal (B89532) substrate to form a benzofuran core initially suggested, based on Highest Occupied Molecular Orbital (HOMO) and calculated 13C NMR data of the starting material, that one regioisomer would be the major product. However, experimental results showed the opposite selectivity. This discrepancy prompted a deeper mechanistic analysis. The reaction proceeds through an intermediate oxonium ion, and theoretical analysis of this key intermediate, rather than the initial substrate, was found to be crucial for accurate predictions. wuxiapptec.com

Calculations of the reaction energy profile for the cyclization of the oxonium ion intermediate revealed the transition state energies for the two possible pathways. The pathway leading to the experimentally observed major product had a lower activation barrier compared to the pathway for the minor product. wuxiapptec.com

Table 1: Calculated Reaction Energy Profile for Benzofuran Formation

| Parameter | Pathway to Minor Product (2a) | Pathway to Major Product (2b) |

|---|---|---|

| Relative Free Energy of Transition State (kcal/mol) | 16.5 | 15.1 |

| Relative Free Energy of Product (kcal/mol) | -21.1 | -22.1 |

Data sourced from QM analysis of an acid-catalyzed benzofuran synthesis. The lower activation barrier for pathway 2b correctly predicts it as the major product, aligning with experimental observations. wuxiapptec.com

Further computational studies on the Claisen rearrangement of aryl propargyl ethers to form benzofurans have also demonstrated the power of DFT in understanding regioselectivity. These calculations explain how substituents on the aryl ring influence reactivity and direct the reaction to a specific ortho carbon, with the rate-determining step being the initial researchgate.netresearchgate.net-sigmatropic rearrangement. nsf.gov

The influence of the fluorine substituent in this compound is significant in directing the regioselectivity of its reactions. In the cobalt-catalyzed C-H borylation of fluorinated arenes, a strong preference for borylation at the position ortho to the fluorine atom is observed. Computational studies revealed that this high regioselectivity is not due to the acidity of the C-H bonds but rather to a thermodynamic preference for forming cobalt-aryl bonds adjacent to fluorine. This "ortho fluorine effect" stabilizes the relevant transition states and intermediates, strengthening the metal-carbon bond. nih.gov

Table 2: Calculated Energy Differences for Regioisomeric Cobalt Intermediates

| Substrate | Pathway | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| 1,3-Difluorobenzene | Ortho to F | 24.3 | -9.0 |

| Meta to F | 25.4 | -6.5 |

Calculated free energies for the oxidative addition step in the cobalt-catalyzed borylation of 1,3-difluorobenzene, showing a kinetic and thermodynamic preference for the formation of the ortho-fluoroaryl cobalt intermediate. nih.gov

Mechanistic Insights into Rearrangement Reactions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates. researchgate.net Its variants, such as the Truce-Smiles rearrangement, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. seqens.comrsc.org Theoretical calculations have been instrumental in confirming the mechanisms of these complex, often multi-step, cascade reactions. researchgate.net

DFT calculations can be used to elucidate the stereochemistry-determining steps in asymmetric versions of the Truce-Smiles rearrangement. seqens.com In studies involving the migration of an aromatic group, DFT has shown how factors like steric hindrance can influence the reaction pathway, promoting the desired ipso-addition over other competing pathways like ortho-addition. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles is a classic example of nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in activated systems, can be displaced. Theoretical studies on SNAr reactions of aryl fluorides have revealed a "mechanistic continuum," challenging the long-held assumption of a purely stepwise process. rsc.org DFT calculations show that depending on the substrate and nucleophile, the mechanism can be stepwise, concerted, or borderline. These findings are crucial for modeling SNAr reactivity and optimizing reaction conditions. rsc.org

Computational studies have also shed light on the activation of C-F bonds, which is typically the rate-limiting step in cross-coupling reactions. For the coupling of aryl fluorides with Grignard reagents, DFT calculations have supported a heterobimetallic mechanism where a magnesium ion from the Grignard reagent coordinates to the fluorine atom. This Lewis acid activation significantly lowers the energy barrier for the C-F bond cleavage during the oxidative addition step. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzofuran |

Mechanistic Insights and Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution on Reactivity and Selectivity

The introduction of a fluorine atom onto the benzofuran (B130515) ring system significantly alters its electronic properties, thereby influencing its reactivity and selectivity in chemical reactions and biological interactions. Due to its high electronegativity, fluorine can enhance the chemical and physical properties of the entire molecule. rsc.org The benzofuran ring is inherently electron-rich and susceptible to electrophilic substitution. rsc.org However, the fusion of the benzene (B151609) ring reduces the reactivity of the furan (B31954) ring compared to furan itself. rsc.org

Fluorine substitution can further modulate this reactivity. For instance, in the context of designing inhibitors, the presence of fluorine can affect a compound's pharmacokinetics. ontosight.ai The position of the fluorine atom is critical. For example, in the synthesis of fluorinated 3-aminobenzofurans, the reaction proceeds via a tandem SNAr-cyclocondensation strategy, highlighting the influence of fluorine on the reaction pathway. rsc.org The electron-withdrawing nature of fluorine can impact the regioselectivity of reactions, often directing substitution to specific positions on the benzofuran core. rsc.org

Role of Fluorine at Specific Positions on Biological Activity and Potency

The strategic placement of fluorine atoms on the benzofuran scaffold is a key strategy in medicinal chemistry to enhance biological activity and potency. researchgate.netdntb.gov.ua The hydrophobic and electron-donating characteristics of halogens like fluorine are considered beneficial, enhancing the cytotoxic properties of benzofuran derivatives. nih.gov

Influence on Enzyme Inhibition Profiles

Fluorinated benzofurans have been investigated as inhibitors of various enzymes, with the position of the fluorine atom playing a crucial role in their inhibitory potency.

HCV NS5B Polymerase: A 4-fluorobenzofuran core compound, BMS-929075, has demonstrated pan-genotypic antiviral activity by inhibiting the hepatitis C virus (HCV) NS5B polymerase. researchgate.netnih.gov This highlights the potential of the 4-fluoro substitution pattern for developing broad-spectrum antiviral agents.

KAT6A/B: In the development of KAT6A/B inhibitors, a compound featuring a 6-N,N-dimethylamino group and a fluorine substituent at position 4 of the benzofuran ring showed a dramatic boost in both in vitro KAT6A activity and cellular activity. acs.org Optimization studies revealed that 4-[H/F]-6-dimethylamino-substituted benzofurans generally exhibited improved cellular activity compared to other substitution patterns. acs.org

Glycogen Synthase Kinase 3β (GSK-3β): Benzofuran-3-yl-(indol-3-yl)maleimides have been developed as potent GSK-3β inhibitors. The inclusion of a fluorine atom at the 5-position of the benzofuran ring was a key modification in a series of potent inhibitors. nih.govnih.gov

Other Enzymes: Fluorinated benzofuran derivatives have also shown inhibitory activity against other enzymes. For instance, certain derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, contributing to their anti-inflammatory effects. nih.gov The addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity against a target, with a Ki of 88 nM and an IC50 of 0.43 μM. nih.gov

Table 1: Fluorinated Benzofuran Derivatives as Enzyme Inhibitors

| Enzyme Target | Compound/Derivative | Key Fluorine Position | Observed Effect |

| HCV NS5B Polymerase | BMS-929075 | 4-fluoro | Pan-genotypic antiviral activity researchgate.netnih.gov |

| KAT6A/B | Acylsulfonamide-benzofuran | 4-fluoro | Dramatically boosted in vitro and cellular activity acs.org |

| GSK-3β | Benzofuran-3-yl-(indol-3-yl)maleimide | 5-fluoro | Potent inhibition nih.gov |

| uPA | 2-benzofuranyl derivative | 4-fluoro | 2-fold increase in potency and inhibitory activity nih.gov |

Modulation of Receptor Binding Affinity

The presence and position of fluorine on the benzofuran ring can significantly modulate the binding affinity of these compounds to various receptors.

Transthyretin (TTR): In the development of benziodarone (B1666584) analogues for selective binding to transthyretin, the substitution at the 4-position of the benzofuran ring was found to be crucial. While compounds with chlorine, bromine, and iodine at the 4-position showed potent binding, the analogue with a fluorine atom at this position exhibited slightly less potent binding. nih.gov This suggests that while fluorine contributes to binding, other halogens may offer more favorable interactions in this specific context.

Dopamine D2-like Receptors: In a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives, the addition of a 5-fluoro substituent to a benzofuran heterocycle resulted in a ligand with similar affinity at the D2 receptor compared to the unsubstituted analogue. nih.gov However, combining a 3,4-dichlorophenyl group with a 5-fluorobenzofur-3-ylmethyl pharmacophore did not lead to enhanced selectivity. nih.gov

Serotonin (B10506) Receptors: Benzofuryl derivatives have been investigated for their affinity to serotonin receptors, such as the 5-HT2C receptor. google.com The specific influence of this compound on this receptor family is an area of ongoing research.

Effects on Cellular Processes

Fluorinated benzofuran derivatives have demonstrated significant effects on various cellular processes, including cell proliferation, apoptosis, and DNA damage.

Cell Proliferation and Apoptosis: Certain fluorinated benzofuran derivatives have shown potent anticancer effects. For example, two compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%. researchgate.netnih.gov These compounds were also found to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce concentration-dependent cleavage of PARP-1, leading to DNA fragmentation of about 80%. researchgate.netnih.gov The analysis of the structure-activity relationship indicated that the biological effects are enhanced by the presence of fluorine. researchgate.netnih.gov

DNA Damage and Genotoxicity: The ability of fluorinated benzofurans to induce DNA damage is a key aspect of their anticancer activity. The induction of DNA fragmentation is a hallmark of apoptosis, a programmed cell death pathway that is often dysregulated in cancer. researchgate.netnih.gov

Cytotoxicity: The introduction of halogen atoms, including fluorine, into the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov The position of the halogen is critical, with maximum activities often observed when the halogen is at the para position of an N-phenyl ring attached to the benzofuran. nih.gov Fluorine-containing heterocycles have, in some cases, shown a promising safety index due to reduced cytotoxicity in non-cancerous cell lines. researchgate.net

Identification of Key Pharmacophoric Features and Substitution Patterns for Optimized Activity

Through extensive SAR studies, key pharmacophoric features and substitution patterns have been identified to optimize the activity of fluorobenzofuran derivatives. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For antimicrobial activity, the presence of halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 of the benzofuran nucleus is considered essential. rsc.org The substitution at the furan ring of the benzofuran moiety appears to be more critical for antimicrobial activity than substitutions on the aromatic part. rsc.org

In the context of anticancer activity, halogen substitutions at the para position of a benzofuran are often favorable for hydrophobic interactions, leading to higher potency. nih.gov Hybrid molecules, where the benzofuran scaffold is combined with other heterocyclic rings like chalcone (B49325), triazole, piperazine, and imidazole (B134444), have emerged as potent cytotoxic agents. nih.gov For instance, a compound with a (2Z)-2-[(2,4-difluorophenyl)methylene]-4-fluoro-benzofuran-3-one structure has been identified as having potential antimicrobial, antifungal, and anticancer properties. ontosight.ai

Elucidation of Molecular Binding Modes and Interaction Profiles

Understanding the molecular binding modes and interaction profiles of this compound derivatives is crucial for rational drug design. X-ray crystallography and molecular modeling studies have provided valuable insights into how these molecules interact with their biological targets.

In the case of transthyretin inhibitors, X-ray crystal structure analysis revealed that CH···O hydrogen bonds and halogen bonds are important for the binding of the compounds to the thyroxine-binding sites. nih.gov For KAT6A inhibitors, the benzofuran scaffold of the inhibitor was found to be sandwiched between specific amino acid residues, forming a T-stacking interaction. acs.org

Hydrogen Bonding and Halogen Bonding Interactions

Detailed experimental studies, such as X-ray crystallography, on the parent this compound molecule are not widely available in the surveyed literature. However, based on its constituent functional groups, its potential for engaging in non-covalent interactions can be described. The furan oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor. researchgate.net The fluorine atom, while highly electronegative, is generally considered a weak hydrogen bond acceptor. nih.govresearchgate.net

The carbon-fluorine bond can also participate in halogen bonding. This type of interaction involves a region of positive electrostatic potential (a σ-hole) on the halogen atom interacting with a Lewis base. pnas.org While more common for heavier halogens like iodine and bromine, fluorine can participate in such bonds, particularly when attached to an electron-deficient system. pnas.org In the context of protein-ligand interactions, the backbone carbonyl oxygen of amino acids is a frequent halogen bond acceptor. pnas.orgtandfonline.com For instance, in the crystal structure of a complex molecule containing a 4-fluorobenzoyl moiety, weak C—H⋯F interactions were observed, demonstrating the fluorine atom's capacity to participate in the crystal packing. nih.govresearchgate.net

Allosteric Binding Site Interactions

The benzofuran scaffold, including fluorinated derivatives, has been identified as a key structural motif in the development of allosteric modulators for several important protein targets. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. pnas.orgnih.gov

Allosteric Inhibition of HCV NS5B Polymerase

A prominent example of the fluorobenzofuran scaffold's role in allosteric modulation is in the design of inhibitors for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. mdpi.comasm.org This enzyme is crucial for viral replication. asm.org Non-nucleoside inhibitors based on a benzofuran core have been developed to bind to an allosteric site within the "palm" domain of the protein, distinct from the active site where RNA synthesis occurs. mdpi.comresearchgate.net

One of the pioneering benzofuran-based inhibitors, HCV-796, incorporates a 2-(4-fluorophenyl)-benzofuran substructure. mdpi.com Molecular modeling and resistance studies have elucidated the key interactions within this allosteric pocket. asm.orgnih.gov Mutations conferring resistance to these inhibitors have been identified in amino acids that directly interact with the drug, providing a map of the binding site. asm.orgnih.gov Key residues involved in the binding of these benzofuran derivatives have been identified through these studies. mdpi.comresearchgate.netnih.gov For example, a hydrogen bond often forms between the amide nitrogen of the inhibitor and the hydroxyl group of Ser365. nih.gov

The table below summarizes the key amino acid residues in the NS5B allosteric palm site that interact with benzofuran-based inhibitors.

| Interacting Residue | Location/Role in Binding | Reference |

| Arg200 | Forms key hydrogen bonding interactions with benzofuran-based compounds. | mdpi.comresearchgate.net |

| Leu314 | Located in the active-site loop; mutations (e.g., L314F) confer resistance. | asm.orgnih.gov |

| Cys316 | Forms key interactions that improve inhibitory potency; mutations (e.g., C316Y) reduce binding affinity. | mdpi.comasm.orgnih.gov |

| Ile363 | Located in the serine-rich loop; mutations (e.g., I363V) confer resistance. | asm.orgnih.gov |

| Ser365 | Forms a critical hydrogen bond with the inhibitor scaffold. | mdpi.comresearchgate.netnih.gov |

| Met414 | Located in α-helix M; mutations (e.g., M414V) confer resistance. | asm.orgnih.gov |

| Phe193 | Key interaction site that improves inhibitory potency. | mdpi.com |

| Cys366 | Key interaction site that improves inhibitory potency. | mdpi.com |

Allosteric Modulation of GPR40/FFAR1

The fluorobenzofuran motif has also been instrumental in the discovery of ago-allosteric modulators for the G-protein coupled receptor (GPCR) known as Free Fatty Acid Receptor 1 (FFAR1 or GPR40). pnas.orgnih.gov This receptor is a validated target for type 2 diabetes treatment. pnas.org Through molecular dynamics simulations, a previously unrecognized, dynamic, and solvent-exposed allosteric pocket was identified on FFAR1, located between the extracellular poles of transmembrane helices (TM) I, TM-II, and TM-VII. pnas.orgnih.gov

In a structure-based drug design effort, a lead compound was modified to better fit this allosteric site. pnas.org The original coumarin (B35378) motif in the lead compound was replaced with an ester-linked 3-methyl-7-fluorobenzofuran moiety. pnas.org While this is an isomer of this compound, this work highlights the suitability of the fluorobenzofuran scaffold for binding within this novel allosteric pocket to function as both an agonist and an allosteric modulator of receptor activation. pnas.orgnih.gov The binding of these modulators helps to stabilize specific active-state conformations of the receptor. pnas.orgtandfonline.com

The table below details the location of this novel allosteric binding site on the GPR40/FFAR1 receptor.

| Receptor | Allosteric Site Location | Interacting Ligand Type | Reference |

| GPR40/FFAR1 | Solvent-exposed pocket between the extracellular poles of Transmembrane Helices (TM) I, TM-II, and TM-VII. | Ago-allosteric modulator containing a fluorobenzofuran scaffold. | pnas.orgnih.gov |

Biological Activities and Preclinical Applications of 4 Fluorobenzofuran Derivatives

Antiviral Therapeutics

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net Benzofuran (B130515) derivatives have been identified as a significant class of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B polymerase, disrupting its function. researchgate.net

Several potent HCV NS5B inhibitors feature a 2-(4-fluorophenyl) substituent attached to a benzofuran core. frontiersin.org One of the earliest and most notable examples is HCV-796 , the first NNI to advance into Phase II clinical trials. frontiersin.org Although its development was halted due to hepatotoxicity, its discovery spurred further research into this chemical class. frontiersin.orgrsc.org Later, Bristol Myers Squibb reported BMS-929075 , a pan-genotypic antiviral compound with a 4-fluorobenzofuran core structure. frontiersin.org This compound demonstrated effective inhibition against multiple HCV genotypes (GT1-6, with the exception of GT2) and showed high oral bioavailability in preclinical animal models. frontiersin.org

These inhibitors typically bind to allosteric pockets within the "palm" or "thumb" domains of the NS5B polymerase. rsc.orgmdpi.com For instance, molecular simulations of HCV-796 binding to various genotypes of NS5B polymerase have identified key interactions with residues in the palm I and II subdomains, such as Ser368 and Cys366. frontiersin.org The mechanism of inhibition is non-competitive with respect to the nucleotide triphosphate substrate. researchgate.net

| Compound Name | Target | Key Findings |

| HCV-796 | HCV NS5B Polymerase | First benzofuran-based NNI in Phase II trials; showed good activity against multiple genotypes (GT1a, 1b, 2a, 3a, 4a). frontiersin.orgrsc.org |

| BMS-929075 | HCV NS5B Polymerase | A this compound core compound with pan-genotypic antiviral activity (effective against GT1-6, except GT2). frontiersin.org |

Anticancer Research

Derivatives of this compound have emerged as promising candidates in oncology research, targeting various pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis, making them a validated target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov While many successful tubulin inhibitors are analogues of natural products like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4), research has expanded to include various heterocyclic scaffolds. nih.govekb.eg

The benzofuran nucleus has been explored for its potential as a tubulin inhibitor. researchgate.net Studies on dihydrobenzofuran lignans (B1203133), which are 2-phenyl-dihydrobenzofuran derivatives, have identified them as a new class of antimitotic agents that inhibit tubulin polymerization by interacting with the colchicine binding site. pharmgkb.org For example, compound 2b (methyl (E)-3-¿2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-ylprop-2-enoate) , inhibited tubulin polymerization by 50% at a concentration of 13 ± 1 μM. pharmgkb.org Interestingly, the study noted that oxidation of the dihydrobenzofuran ring to a benzofuran system led to a decrease or loss of cytotoxic activity, suggesting that the specific conformation of the dihydro- scaffold is crucial for this particular interaction. pharmgkb.org While benzofuran-containing compounds have been investigated as antitumor agents, direct evidence specifically linking this compound derivatives to potent tubulin polymerization inhibition is still emerging. researchgate.net

Estrogen Synthesis Inhibition and Genotoxic Effects on Cancer Cell Lines (e.g., MCF-7)